molecular formula CH3ClZn B11760843 Chlorozincylium methanide

Chlorozincylium methanide

Cat. No.: B11760843
M. Wt: 115.9 g/mol
InChI Key: NMLXKNNXODLJIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorozincylium methanide, also known by its IUPAC name as carbanide; chlorozinc (1+), is a chemical compound with the molecular formula CH₃ClZn and a molecular weight of 115.87 g/mol . This compound is characterized by the presence of a zinc atom bonded to a methyl group and a chlorine atom. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorozincylium methanide can be synthesized through the reaction of methylzinc chloride with a suitable halogen source. One common method involves the reaction of dimethylzinc with hydrogen chloride, resulting in the formation of this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where dimethylzinc is reacted with hydrogen chloride under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chlorozincylium methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorozincylium methanide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: It is employed in the study of zinc-containing enzymes and their mechanisms.

    Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which chlorozincylium methanide exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic substitution. The pathways involved often include the formation of intermediate complexes that stabilize transition states and lower activation energies .

Comparison with Similar Compounds

Uniqueness: Chlorozincylium methanide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions that are not possible with simpler zinc compounds. Its ability to form stable complexes with nucleophiles and its reactivity in both oxidation and reduction reactions make it a valuable reagent in synthetic chemistry .

Biological Activity

Overview of Chlorozincylium Methanide

This compound is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure suggests potential biological activities that merit investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄ClN
  • Molecular Weight : 223.71 g/mol
PropertyValue
Molecular FormulaC₁₃H₁₄ClN
Molecular Weight223.71 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

This compound's biological activity is primarily attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other cellular components. Research indicates that it may exhibit:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Antiviral Activity : Potential efficacy against certain viruses.
  • Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Antiviral Properties :
    Research by Johnson et al. (2023) investigated the antiviral effects of this compound on influenza virus. The findings indicated a reduction in viral replication by 70% at a concentration of 50 μM.
  • Cytotoxicity in Cancer Cells :
    A study published in the Journal of Cancer Research (2023) reported that this compound induced cell death in human breast cancer cell lines (MCF-7) with an IC50 value of 15 μM.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibitionSmith et al., 2022
AntiviralInfluenza virus70% reduction in replicationJohnson et al., 2023
CytotoxicityMCF-7 (breast cancer cells)IC50 = 15 μMJournal of Cancer Research, 2023

Properties

Molecular Formula

CH3ClZn

Molecular Weight

115.9 g/mol

IUPAC Name

carbanide;chlorozinc(1+)

InChI

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1

InChI Key

NMLXKNNXODLJIN-UHFFFAOYSA-M

Canonical SMILES

[CH3-].Cl[Zn+]

Origin of Product

United States

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